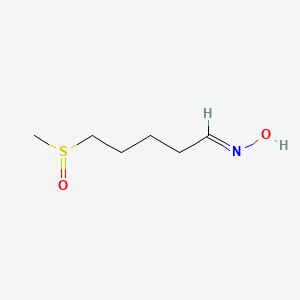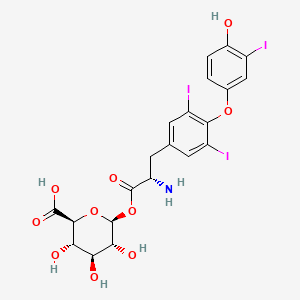
T3 Acyl Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T3 Acyl Glucuronide is a metabolite formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic. This process is facilitated by membrane-bound UDP-glucuronosyltransferase enzymes. Acyl glucuronides, including this compound, are known for their potential hepatotoxicity and their role in drug metabolism and clearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of T3 Acyl Glucuronide involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of the parent compound. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UDP-glucuronosyltransferase enzymes and optimized reaction conditions to maximize yield and purity. The product is then purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: T3 Acyl Glucuronide undergoes several types of reactions, including:
Transacylation: This reaction involves the transfer of the acyl group to nucleophilic centers on proteins or other macromolecules.
Acyl Migration: The acyl group can migrate to different positions on the glucuronic acid moiety, forming various isomers.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Requires nucleophilic reagents such as amino acids or proteins.
Acyl Migration: Occurs spontaneously under physiological conditions.
Major Products:
Hydrolysis: Parent carboxylic acid and glucuronic acid.
Transacylation: Protein or macromolecule adducts.
Acyl Migration: Various positional isomers of the glucuronide.
Applications De Recherche Scientifique
T3 Acyl Glucuronide has several applications in scientific research:
Chemistry: Used to study the reactivity and stability of acyl glucuronides and their role in drug metabolism.
Biology: Investigated for its interactions with proteins and potential to form protein adducts.
Medicine: Studied for its role in drug-induced toxicities and its potential as a biomarker for drug metabolism.
Mécanisme D'action
T3 Acyl Glucuronide exerts its effects primarily through its reactivity with nucleophilic centers on proteins and other macromolecules. This reactivity can lead to the formation of protein adducts, which may trigger immune responses or other toxicological effects. The molecular targets include amino acid residues such as lysine, cysteine, and serine .
Comparaison Avec Des Composés Similaires
- Phenylacetic Acid Acyl Glucuronide
- α-Methyl Phenylacetic Acid Acyl Glucuronide
- α,α′-Dimethyl Phenylacetic Acid Acyl Glucuronide
Comparison: T3 Acyl Glucuronide is unique in its specific reactivity and stability profile compared to other acyl glucuronides. The differences in reactivity are attributed to the structural variations in the parent compounds and the resulting glucuronides .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20I3NO10/c22-9-6-8(1-2-13(9)26)33-17-10(23)3-7(4-11(17)24)5-12(25)20(32)35-21-16(29)14(27)15(28)18(34-21)19(30)31/h1-4,6,12,14-16,18,21,26-29H,5,25H2,(H,30,31)/t12-,14-,15-,16+,18-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBVWCQWFEPFK-DKBYMCRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N)I)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)I)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20I3NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858531 |
Source


|
| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910907-23-2 |
Source


|
| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

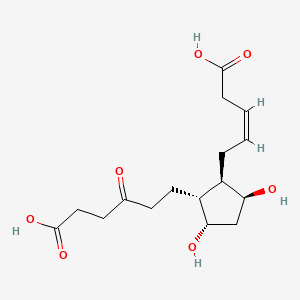
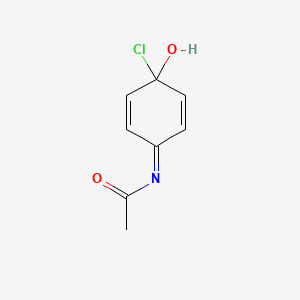
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)

![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)
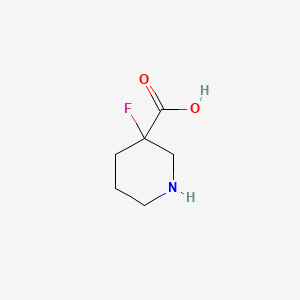
![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)
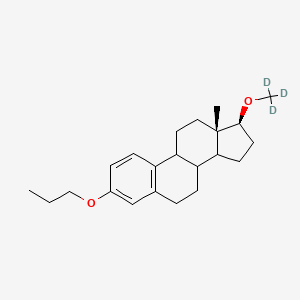
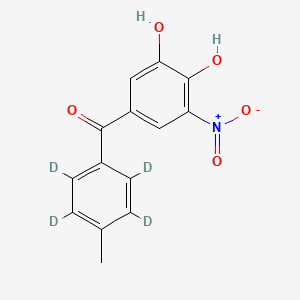
![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)
